N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl sulfide intermediate, which is then reacted with an appropriate piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while nucleophilic substitution on the piperidine ring can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring and methanesulfonyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and is studied for its biological activities.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: A series of compounds with similar structural features and potential antimicrobial properties.
Uniqueness
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a methanesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C21H28N2O4S2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H28N2O4S2/c1-17-5-2-3-6-19(17)16-29(25,26)23-11-8-18(9-12-23)21(24)22-10-14-28-15-20-7-4-13-27-20/h2-7,13,18H,8-12,14-16H2,1H3,(H,22,24) |
InChI Key |
XHJGGFJJTKHTDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC=CO3 |
Origin of Product |
United States |
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